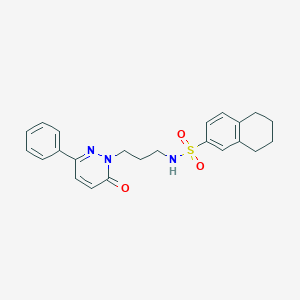

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound features a sulfonamide group linked to a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety via a propyl chain. The tetralin system is fused to a pyridazinone ring substituted with a phenyl group. The sulfonamide group is a hallmark of bioactive molecules, often contributing to target binding and pharmacokinetic properties. The pyridazinone ring is a heterocyclic motif associated with phosphodiesterase (PDE) inhibition and cardiovascular activity in medicinal chemistry. The propyl linker may enhance conformational flexibility, aiding interactions with biological targets.

Properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c27-23-14-13-22(19-8-2-1-3-9-19)25-26(23)16-6-15-24-30(28,29)21-12-11-18-7-4-5-10-20(18)17-21/h1-3,8-9,11-14,17,24H,4-7,10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKBRSNHQIEDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions:

Formation of the Pyridazinone Ring

Starting Materials: : Benzaldehyde and hydrazine are often used.

Conditions: : This reaction is performed under reflux conditions with a suitable catalyst.

Coupling with Tetrahydronaphthalene

Reagents: : 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride.

Conditions: : The pyridazinone intermediate reacts with the sulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrially, this compound can be synthesized using automated chemical reactors with precise control over temperature and pH to ensure high yield and purity.

Large-scale production may involve continuous flow reactors, which enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the tetrahydronaphthalene moiety.

Reduction: : Reduction at the pyridazinone ring can modify its activity and binding properties.

Substitution: : The sulfonamide group allows for various substitutions, enhancing the compound’s versatility.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminium hydride.

Substitution Reagents: : Halogenated compounds for nucleophilic substitution.

Major Products

Oxidation yields derivatives with altered electronic properties.

Reduction results in modified analogs with potential therapeutic applications.

Substitution produces a wide array of derivatives, each with unique properties.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Chemistry: : As a precursor in the synthesis of complex molecules.

Biology: : Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.

Medicine: : Investigated for potential use in drug development due to its structural diversity and biological activity.

Industry: : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves:

Molecular Targets: : Enzyme inhibition, particularly targeting enzymes involved in cancer and microbial growth.

Pathways Involved: : Disrupts metabolic pathways critical for cell survival and proliferation, making it a promising candidate in oncological and antimicrobial research.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its hybrid structure, combining tetralin, pyridazinone, and sulfonamide groups. Below is a comparative analysis with structurally related compounds from diverse sources:

Table 1: Structural Comparison of Key Compounds

Key Observations:

Sulfonamide Group: The user’s compound shares the sulfonamide group with perfluorinated compounds (PFCs) in the Pharos Project.

Heterocyclic Motifs: The pyridazinone ring distinguishes this compound from Platinum Complex I, which employs imidazole and benzamide groups for metal coordination and anticancer activity . Pyridazinones are less common in metal complexes but are established in PDE inhibitors (e.g., zardaverine).

Linker Design :

- The propyl spacer is analogous to the linker in Platinum Complex I, which connects imidazole to a benzamide group. This suggests a common strategy for tethering pharmacophoric units while maintaining flexibility .

Pharmacological and Industrial Implications

- Pharos PFCs : Used industrially for their water-repellent properties, these compounds contrast sharply with the user’s compound, which lacks fluorination and may prioritize biodegradability for pharmaceutical use .

- Platinum Complexes: Metal-based drugs like Complex I target DNA or enzymes via coordination chemistry, whereas the user’s compound likely engages in non-covalent interactions (e.g., hydrogen bonding via sulfonamide) .

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a pyridazine ring fused with a phenyl group and a tetrahydronaphthalene sulfonamide moiety . The molecular formula is , with a molecular weight of approximately 400.5 g/mol. The presence of the sulfonamide group is critical as it often enhances the compound's solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors . The specific interactions can modulate biological pathways, leading to therapeutic effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in disease pathways.

- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular responses.

Anticancer Properties

Research indicates that compounds similar to N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit anticancer properties. For example:

- A study demonstrated that derivatives of pyridazine compounds showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating autoimmune disorders .

Antimicrobial Activity

There is emerging evidence that sulfonamide-containing compounds exhibit antimicrobial properties. Research indicates that these compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways .

Research Findings and Case Studies

Q & A

Q. What are the key considerations for synthesizing N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are intermediates confirmed?

The synthesis involves multi-step reactions starting with pyridazinone and sulfonamide precursors. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and byproduct suppression .

- Catalysts : Palladium-based catalysts may facilitate coupling reactions between aromatic and heterocyclic moieties .

Confirmation methods : - NMR spectroscopy (¹H/¹³C) for structural validation of intermediates .

- HPLC for purity assessment (>95% required for pharmacological studies) .

Q. How is the molecular structure of this compound analyzed, and what techniques resolve ambiguities in stereochemistry?

- Core techniques :

- X-ray crystallography for absolute configuration determination, especially for chiral centers in the tetrahydronaphthalene moiety .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₂₃H₂₆N₄O₃S) and isotopic patterns .

- Advanced NMR : 2D-COSY and NOESY experiments clarify spatial arrangements of the pyridazinone and sulfonamide groups .

Q. What biological targets are hypothesized for this sulfonamide derivative, and how are preliminary assays designed?

- Putative targets :

- Bacterial dihydropteroate synthase (DHPS), inferred from structural homology to sulfonamide antibiotics .

- Kinase inhibition (e.g., MAPK pathways) due to the pyridazinone core’s ATP-mimetic properties .

- Assay design :

- Enzyme inhibition assays : IC₅₀ determination using spectrophotometric monitoring of substrate conversion .

- Cell viability assays (e.g., MTT) in cancer or bacterial cell lines to screen for cytotoxicity .

Q. Which physicochemical properties are critical for bioavailability, and how are they measured?

- Key properties :

- LogP : Determined via shake-flask method or HPLC retention time (target range: 2.5–3.5 for membrane permeability) .

- Aqueous solubility : Measured using equilibrium solubility assays in PBS (pH 7.4) .

- pKa : Potentiometric titration to assess ionization states affecting absorption .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts during the sulfonamide coupling step?

- Optimization strategies :

- Solvent polarity adjustment : Higher polarity solvents (e.g., DMSO) improve sulfonamide activation but may increase hydrolysis; iterative screening is required .

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency .

- Temperature gradients : Stepwise heating (50°C → 80°C) reduces side reactions in exothermic steps .

| Condition | Effect on Yield | Byproduct Risk | Reference |

|---|---|---|---|

| DMF, 80°C | High yield (~75%) | Moderate | |

| THF, 50°C | Lower yield (~50%) | Low | |

| Pd(PPh₃)₄ (5 mol%) | Improved coupling | High catalyst cost |

Q. How do researchers reconcile contradictory data on this compound’s biological activity across different assays?

- Case example : Discrepancies in IC₅₀ values for DHPS inhibition vs. cell-based assays may arise from:

- Membrane permeability : Poor solubility under physiological conditions (validate via Caco-2 permeability assays) .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

- Statistical approaches : Meta-analysis of dose-response curves across multiple replicates to identify outliers .

Q. What computational methods predict binding modes of this compound with potential enzyme targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with DHPS or kinase active sites .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

- Key findings : The sulfonamide group forms hydrogen bonds with conserved residues (e.g., Arg⁶³ in DHPS), while the tetrahydronaphthalene moiety occupies hydrophobic pockets .

Q. How does pH and temperature affect the compound’s stability in long-term pharmacological studies?

- Stability protocols :

- pH stability : Incubate in buffers (pH 2–9) for 48h; monitor degradation via HPLC. Stable at pH 6–8 but hydrolyzes rapidly in acidic conditions .

- Thermal stability : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 4 weeks when stored in amber vials .

Q. What strategies validate the selectivity of this compound for its intended target over related off-target enzymes?

- Selectivity panels : Screen against kinase families (e.g., tyrosine vs. serine/threonine kinases) using radiometric assays .

- Proteomic profiling : SILAC-based mass spectrometry to identify non-target protein interactions in cell lysates .

- Structural analogs : Compare activity of derivatives lacking the pyridazinone core to isolate pharmacophore contributions .

Methodological Notes

- Data synthesis : Cross-referenced structural and synthetic data from PubChem, experimental protocols from peer-reviewed analogues, and computational modeling principles.

- Advanced tools : Jupyter Notebooks for statistical analysis of assay data; PyMOL for visualization of docking results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.